5-Fluoro-6-hydroxypicolinic acid
Overview
Description
5-Fluoro-6-hydroxypicolinic acid is a derivative of picolinic acid, a naturally occurring compound found in plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It contains a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the pyridine ring, making it a unique and valuable compound for various research and industrial purposes .
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil, which is known to target thymidylate synthase, a crucial enzyme in dna synthesis .
Mode of Action
Based on its structural similarity to 5-fluorouracil, it might interfere with nucleoside metabolism and be incorporated into rna and dna, leading to cytotoxicity and cell death .
Biochemical Pathways
A study on 5-hydroxypicolinic acid, a related compound, suggests that it is microbially degraded in the environment through an operon (hpa) responsible for its degradation .
Pharmacokinetics
After administration, 5-Fluorouracil is rapidly and completely absorbed, metabolized, and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .
Action Environment
A study on 5-hydroxypicolinic acid, a related compound, suggests that it is microbially degraded in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed:
Oxidation: Formation of 5-fluoro-6-oxopicolinic acid or 5-fluoro-6-carboxypicolinic acid.
Reduction: Formation of 5-hydroxy-6-hydroxypicolinic acid.
Substitution: Formation of 5-amino-6-hydroxypicolinic acid or 5-thio-6-hydroxypicolinic acid.
Scientific Research Applications
5-Fluoro-6-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Picolinic acid: A naturally occurring compound with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 5-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to its isomers.
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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